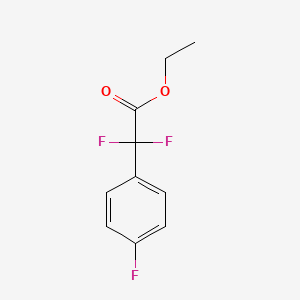

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Description

BenchChem offers high-quality Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJOXVLRFWKBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a compound of significant interest in medicinal chemistry and drug development due to the unique properties conferred by its gem-difluoroarylacetate moiety. The primary focus of this document is the strategic application of the Reformatsky reaction, detailing the mechanistic intricacies and providing a robust experimental protocol. Furthermore, alternative synthetic strategies, including direct fluorination methodologies, are discussed to offer a comprehensive overview of the available synthetic arsenal. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of complex fluorinated molecules.

Introduction: The Significance of Fluorinated Arylacetates

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In the context of drug design, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa. The α,α-difluoro-α-arylacetate scaffold, present in our target molecule, Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, is a particularly valuable pharmacophore. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, while the aryl moiety provides a scaffold for further functionalization and interaction with biological targets. This guide will elucidate the chemical principles and practical considerations for the synthesis of this important building block.

The Reformatsky Reaction: A Cornerstone in Carbon-Carbon Bond Formation

The Reformatsky reaction is a powerful and versatile method for the formation of β-hydroxy esters through the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1][2][3] This reaction is particularly well-suited for the synthesis of our target molecule's precursor, as it allows for the direct coupling of a difluoroacetyl unit with an aromatic aldehyde.

Mechanistic Insights into the Difluoro-Reformatsky Reaction

The generally accepted mechanism of the Reformatsky reaction involves the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[1] In the context of our synthesis, the key steps are as follows:

-

Oxidative Addition: Zinc metal undergoes oxidative addition to the carbon-bromine bond of ethyl bromodifluoroacetate. This step forms a zinc enolate, a nucleophilic species that is less reactive and more tolerant of various functional groups compared to Grignard reagents or lithium enolates.[1]

-

Coordination and Nucleophilic Attack: The carbonyl oxygen of 4-fluorobenzaldehyde coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate carbon onto the carbonyl carbon of the aldehyde, proceeding through a six-membered chair-like transition state.[3]

-

Formation of the β-Hydroxy Ester: Subsequent acidic workup protonates the resulting zinc alkoxide to yield the desired β-hydroxy ester, ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate, the precursor to the target molecule. This protocol is based on established methodologies for similar Reformatsky reactions.[4]

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Zinc dust (activated)

-

Iodine (crystal)

-

Ethyl bromodifluoroacetate

-

4-Fluorobenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Activation of Zinc: In a flame-dried three-neck flask under an inert atmosphere, add zinc dust (1.5 eq) and a small crystal of iodine. Gently heat the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool to room temperature. This process activates the zinc surface.

-

Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.

-

Initiation: In the dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.2 eq) and 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension. The reaction is typically initiated by gentle warming. A color change and/or gentle reflux indicates the start of the reaction.

-

Addition of Reagents: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate.

| Reactant | Molar Ratio | Notes |

| 4-Fluorobenzaldehyde | 1.0 | Limiting reagent |

| Ethyl bromodifluoroacetate | 1.2 | Slight excess to ensure complete reaction |

| Zinc (activated) | 1.5 | Excess to drive the reaction |

| Anhydrous THF | - | Solvent |

Table 1: Stoichiometry of the Reformatsky Reaction.

Dehydration to the Target Molecule

The β-hydroxy ester obtained from the Reformatsky reaction can be dehydrated to yield the target α,β-unsaturated ester, Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. This elimination reaction is typically acid-catalyzed.

Mechanistic Considerations

The acid-catalyzed dehydration of the β-hydroxy ester likely proceeds through an E1 or E2 mechanism, depending on the reaction conditions.

-

Protonation: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).

-

Carbocation Formation (E1) or Concerted Elimination (E2): In an E1 mechanism, the protonated hydroxyl group departs to form a secondary carbocation, which is then deprotonated by a weak base (e.g., the solvent) to form the double bond. In an E2 mechanism, a base removes a proton from the α-carbon in a concerted step with the departure of the water molecule.

Representative Dehydration Protocol

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Toluene or another suitable aprotic solvent

-

Dean-Stark apparatus (optional, to remove water)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 2,2-difluoro-3-hydroxy-3-(4-fluorophenyl)propanoate in toluene. Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq).

-

Dehydration: Heat the mixture to reflux. The progress of the reaction can be monitored by TLC. The use of a Dean-Stark trap can facilitate the removal of water and drive the reaction to completion.

-

Workup: After the reaction is complete, cool the mixture to room temperature and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

-

Extraction and Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate.

Alternative Synthetic Strategies

While the Reformatsky reaction is a robust method, other synthetic approaches can also be employed to generate α,α-difluoro-α-arylacetates.

Direct Fluorination of Arylacetic Esters

Direct fluorination of the α-position of an arylacetic ester offers a more direct route to the target molecule. This typically involves the generation of an enolate followed by quenching with an electrophilic fluorinating agent.

-

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), is used to deprotonate the α-carbon of ethyl (4-fluorophenyl)acetate.

-

Electrophilic Fluorination: The resulting enolate is then treated with an electrophilic fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, to introduce the first fluorine atom. A second deprotonation and fluorination step would be required to obtain the difluorinated product.

Fluorination of Silyl Ketene Acetals

A variation of the direct fluorination method involves the in-situ formation of a silyl ketene acetal from the starting arylacetic ester. This intermediate can then be fluorinated with an electrophilic fluorine source. This method can sometimes offer better control and yields compared to direct enolate fluorination.[5]

Characterization and Data

The final product, Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₀H₉F₃O₂ |

| Molecular Weight | 218.17 g/mol |

| CAS Number | 175543-23-4[5] |

Table 2: Physicochemical Properties of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate.[5]

Expected Spectroscopic Data:

-

¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the 4-fluorophenyl group.

-

¹⁹F NMR: Will show two signals, one for the gem-difluoro group and one for the fluorine on the phenyl ring, with characteristic couplings.

-

¹³C NMR: Will show signals for the carbonyl carbon, the difluorinated carbon, the carbons of the ethyl group, and the carbons of the aromatic ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Conclusion

The synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a key process for accessing a valuable building block in modern medicinal chemistry. The Reformatsky reaction provides a reliable and well-established pathway to its β-hydroxy ester precursor, which can be subsequently dehydrated to the target molecule. Understanding the mechanistic underpinnings of these transformations is crucial for optimizing reaction conditions and achieving high yields. Additionally, the exploration of alternative synthetic routes, such as direct fluorination, provides flexibility and allows for the selection of the most appropriate method based on available starting materials and experimental capabilities. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic endeavors with this important class of fluorinated compounds.

References

-

PubChem. (n.d.). Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of Ethyl 2,2-Difluoro-3-hydroxy-5-phenylpentanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl difluoroacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.

-

PubChem. (n.d.). Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]

-

Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO2009106619A1 - Process for preparing ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate.

-

PubChem. (n.d.). Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof.

-

Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

-

Kemix. (n.d.). Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate (C11H12F2O3). Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate (C11H12F2O3). Retrieved from [Link]

-

Finetech Industry Limited. (n.d.). ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate. Retrieved from [Link]

Sources

- 1. Ethyl 2,2-difluoropropanoate | C5H8F2O2 | CID 2761188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112574039B - Synthesis method of ethyl difluoroacetoacetate - Google Patents [patents.google.com]

- 3. One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | C10H9F3O2 | CID 11020343 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate.

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a fluorinated building block of significant interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the practical application and handling of this compound, grounded in established scientific principles.

Molecular Identity and Structure

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a synthetic organic compound featuring a difluorinated carbon center adjacent to an aromatic ring and an ester functional group. The presence of the geminal fluorine atoms and the fluorine substituent on the phenyl ring imparts unique electronic properties that are highly sought after in the design of novel pharmaceuticals and advanced materials.

Chemical Structure:

Figure 1: 2D structure of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate[1] |

| CAS Number | 175543-23-4[1] |

| Molecular Formula | C₁₀H₉F₃O₂[1] |

| Molecular Weight | 218.17 g/mol [1] |

| SMILES | CCOC(=O)C(C1=CC=C(C=C1)F)(F)F[1] |

| InChIKey | QTJOXVLRFWKBMD-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table of Computed and Inferred Physical Properties:

| Property | Value | Source |

| Molecular Weight | 218.17 g/mol | PubChem[1] |

| XLogP3 | 2.9 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem (Computed)[1] |

| Physical State | Liquid (Inferred) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) (Inferred). | N/A |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the compound. While a full experimental dataset for Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is not publicly available, the expected spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group. The aromatic protons will appear as multiplets in the downfield region.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the difluorinated benzylic carbon, the carbons of the ethyl group, and the aromatic carbons. The carbon signals will be split by the attached fluorine atoms.

-

¹⁹F NMR: This is a key technique for characterizing this molecule. Two distinct signals are expected: one for the two equivalent geminal fluorine atoms and another for the fluorine atom on the phenyl ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and other fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group and bands corresponding to C-F and C-O stretching vibrations.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of α,α-difluoro-α-aryl esters like Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate typically involves the introduction of the difluoroacetate moiety to an aromatic precursor. A common method is the Reformatsky-type reaction using ethyl bromodifluoroacetate and a suitable zinc or copper catalyst with an appropriate aryl halide or boronic acid.

Illustrative Synthetic Workflow:

Figure 2: A generalized workflow for the synthesis of the title compound.

Chemical Reactivity and Stability

The difluoromethyl group is a bioisostere for hydroxyl and thiol groups and can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be used in further synthetic transformations. The C-F bonds are generally stable under most reaction conditions.

Applications in Drug Discovery and Materials Science

The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug design to improve metabolic stability, bioavailability, and binding affinity. The 2,2-difluoro-2-phenylacetate moiety is a valuable pharmacophore.

-

Metabolic Stability: The gem-difluoro group can block metabolic oxidation at the benzylic position, thereby increasing the half-life of a drug candidate.

-

Lipophilicity and Permeability: The fluorine atoms can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Conformational Control: The steric and electronic effects of the difluoro group can influence the conformation of a molecule, potentially leading to improved binding to its biological target.

In materials science, fluorinated compounds are used in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic and physical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is not widely available, general precautions for handling similar fluorinated organic compounds and esters should be followed.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

For related compounds like ethyl difluoroacetate, hazards identified include flammability and the potential to cause severe skin burns and eye damage[2]. Therefore, it is prudent to handle Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate with a high degree of caution.

Conclusion

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a valuable synthetic building block with significant potential in drug discovery and materials science. Its unique structural features, arising from the strategic placement of fluorine atoms, offer a powerful tool for modulating molecular properties. While a comprehensive set of experimental data is not yet publicly available, this guide provides a solid foundation for understanding its key characteristics and handling requirements based on established chemical principles and data from analogous compounds. Further research into the specific properties and applications of this compound is warranted and will undoubtedly contribute to advancements in various scientific fields.

References

-

PubChem. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl difluoroacetate. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to the Characterization of I-BET 762 (GSK525762A), a Potent BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The provided CAS number 175543-23-4 corresponds to "Benzeneacetic acid, α,α,4-trifluoro-, ethyl ester," for which there is limited publicly available characterization data. The following in-depth technical guide focuses on I-BET 762 (also known as GSK525762A or Molibresib) , a well-characterized and clinically evaluated compound that is likely the intended subject of interest for an audience of researchers and drug development professionals.

Introduction

I-BET 762 is a potent, orally bioavailable small molecule that functions as a competitive inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of BET protein activity has been implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions. I-BET 762 exerts its therapeutic effects by disrupting this interaction, leading to the downregulation of key oncogenes and pro-inflammatory genes.[2][3][4] This guide provides a comprehensive overview of the characterization data for I-BET 762, intended to support further research and development efforts.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Chemical Name | (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[2][5][6]triazolo[4,3-a][2][5]benzodiazepine-4-acetamide | [3] |

| Alternative Names | GSK525762A, Molibresib | [3] |

| Molecular Formula | C22H22ClN5O2 | [3] |

| Molecular Weight | 423.9 g/mol | [3] |

| CAS Number | 1260907-17-2 | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [3] |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [4] |

Mechanism of Action: Inhibition of BET Bromodomains

I-BET 762 functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin. This disruption of the BET protein-acetylated histone interaction leads to the suppression of target gene transcription. A key downstream effect of I-BET 762 is the downregulation of the MYC oncogene, which is a critical driver of cell proliferation in many cancers.[2][4]

Caption: FRET Assay Workflow for IC50 Determination.

Protocol 2: Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of I-BET 762 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., LNCaP prostate cancer cells)

-

Cell culture medium and supplements

-

I-BET 762

-

Cell viability reagent (e.g., resazurin-based)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of I-BET 762.

-

Incubate the cells for a specified period (e.g., 6 days).

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the fluorescence or absorbance using a microplate reader.

-

Calculate the growth IC50 (gIC50) value.

Conclusion

I-BET 762 (GSK525762A) is a well-characterized, potent, and selective inhibitor of the BET family of bromodomain proteins. Its ability to downregulate key oncogenes such as MYC has established it as a promising therapeutic candidate in various cancers. The comprehensive characterization data, from its physicochemical properties to its detailed biological activity and pharmacokinetic profile, provide a solid foundation for its continued investigation in both preclinical and clinical settings. This guide serves as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of I-BET 762 and other BET inhibitors.

References

- Chaidos, A., et al. (2014). Potent antimyeloma activity of the novel bromodomain inhibitors I-BET151 and I-BET762. Blood, 123(5), 697-705.

- Mirguet, O., et al. (2013). Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains. Journal of Medicinal Chemistry, 56(19), 7501-7515.

- Nicodeme, E., et al. (2010). Suppression of inflammation by a synthetic histone mimic.

- Wyce, A., et al. (2013). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. Oncotarget, 4(12), 2419-2429.

-

Chemietek. I-BET762 (Molibresib) (GSK525762). [Link]

- Lewin, J., et al. (2016). Abstract CT014: GSK525762, a selective bromodomain (BRD) and extra terminal protein (BET) inhibitor: results from part 1 of a phase I/II open-label single-agent study in patients with NUT midline carcinoma (NMC) and other cancers. Cancer Research, 76(14 Supplement), CT014.

- Postel-Vinay, S., et al. (2020). A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer. Clinical Cancer Research, 26(23), 6148-6157.

- Lahu, G., et al. (2020). Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model. CPT: Pharmacometrics & Systems Pharmacology, 9(10), 555-565.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]

- 4. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]

- 5. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

This technical guide provides a comprehensive analysis of the spectral characteristics of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecular structure and spectroscopic properties of this fluorinated ester.

Introduction

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate (CAS 175543-23-4) is a trifluorinated organic compound with a molecular formula of C₁₀H₉F₃O₂.[1][2][3][4] The presence of a difluoroacetyl group directly attached to a fluorinated phenyl ring imparts unique electronic properties to the molecule, making its unambiguous characterization by spectroscopic methods crucial for any research and development application. This guide will delve into the core analytical techniques used for its structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS). The insights provided herein are based on established spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure

Caption: Molecular structure of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate.

¹H NMR Spectroscopy

Proton NMR is instrumental in identifying the hydrogen-containing functional groups within the molecule. The spectrum of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is expected to be relatively simple, showing signals for the ethyl group and the aromatic protons.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~7.5 - 7.7 | Multiplet | 2H | Ar-H (ortho to CF₂) | |

| ~7.1 - 7.3 | Multiplet | 2H | Ar-H (meta to CF₂) | |

| ~4.3 - 4.4 | Quartet | 2H | -OCH₂CH₃ | ~7.1 |

| ~1.3 - 1.4 | Triplet | 3H | -OCH₂CH₃ | ~7.1 |

Interpretation

The aromatic region is expected to exhibit two multiplets, each integrating to two protons, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing difluoroacetate group will be deshielded and appear at a lower field compared to the protons meta to this group. The ethyl group will present as a quartet for the methylene (-OCH₂-) protons due to coupling with the adjacent methyl group, and a triplet for the methyl (-CH₃) protons from coupling to the methylene group.

¹³C NMR Spectroscopy

Carbon NMR provides detailed information about the carbon skeleton of the molecule. The presence of fluorine atoms will induce characteristic splitting patterns in the signals of nearby carbon atoms due to C-F coupling.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Coupling Constant (J, Hz) |

| ~165 | Triplet | C=O | |

| ~163 | Doublet | C-F (aromatic) | Large (¹JCF) |

| ~130 | Triplet | C-CF₂ (aromatic) | |

| ~129 | Doublet | Ar-C (ortho to C-F) | |

| ~116 | Doublet | Ar-C (meta to C-F) | |

| ~115 | Triplet | -CF₂- | Very Large (¹JCF) |

| ~63 | Singlet | -OCH₂- | |

| ~14 | Singlet | -CH₃ |

Interpretation

The carbonyl carbon of the ester is expected to appear as a triplet due to coupling with the two alpha-fluorine atoms. The quaternary carbon of the phenyl ring attached to the difluoroacetyl group will also exhibit a triplet splitting. The carbon atom bearing the fluorine in the phenyl ring will show a large one-bond C-F coupling constant. The other aromatic carbons will show smaller C-F couplings depending on their proximity to the fluorine atom. The alpha-carbon bearing the two fluorine atoms will be significantly downfield and show a very large one-bond C-F coupling, appearing as a triplet. The ethyl group carbons will appear as singlets under proton decoupling.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. It provides distinct signals for chemically non-equivalent fluorine atoms and reveals F-F coupling information.

Experimental Protocol

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be utilized.

-

Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe, typically operating at a frequency of 376 MHz for a 400 MHz proton instrument.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence, often proton-decoupled.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range appropriate for organofluorine compounds (e.g., +50 to -250 ppm).

-

-

Processing: Apply Fourier transformation and baseline correction. Reference the spectrum to an external standard like CFCl₃ (0 ppm).

Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |

| ~ -100 to -110 | Singlet (or very fine multiplet) | -CF₂- | |

| ~ -110 to -120 | Singlet (or very fine multiplet) | Ar-F |

Interpretation

Two main signals are expected in the ¹⁹F NMR spectrum. One signal will correspond to the two equivalent fluorine atoms of the difluoromethyl group, and the other will be from the single fluorine atom on the phenyl ring. The exact chemical shifts can be influenced by the solvent and concentration. The difluoromethyl fluorine signal is anticipated to be in the region of -100 to -110 ppm, while the aromatic fluorine signal is expected around -110 to -120 ppm, with negative values indicating an upfield shift relative to CFCl₃.[5][6][7]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analyzer: Employ a quadrupole, time-of-flight (TOF), or other suitable mass analyzer.

-

Detection: Record the mass-to-charge ratio (m/z) of the resulting ions.

Predicted Mass Spectrum Data (EI)

| m/z | Proposed Fragment |

| 218 | [M]⁺ (Molecular Ion) |

| 173 | [M - OCH₂CH₃]⁺ |

| 145 | [M - COOCH₂CH₃]⁺ |

| 125 | [C₆H₄F-CF₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Fragmentation Pathway

Caption: Proposed electron ionization fragmentation pathway.

Interpretation

The molecular ion peak [M]⁺ is expected at an m/z of 218, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) to give a fragment at m/z 173, and the loss of the entire ester group (-COOCH₂CH₃) resulting in a fragment at m/z 145. Subsequent fragmentation of the fluorinated phenyl portion of the molecule would lead to ions at m/z 125 and 95.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural confirmation of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. The predicted ¹H, ¹³C, and ¹⁹F NMR and mass spectrometry data offer a detailed electronic and structural fingerprint of the molecule. This information is indispensable for quality control, reaction monitoring, and the interpretation of the compound's behavior in various chemical and biological systems.

References

-

PubChem. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. Available from: [Link]

-

Alachem Co., Ltd. 175543-23-4 | Ethyl 2,2-Difluoro-2-(4-fluorophenyl)acetate. Available from: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

SpectraBase. Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate. Available from: [Link]

-

NIST WebBook. Acetic acid, difluoro-, ethyl ester. Available from: [Link]

Sources

- 1. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | C10H9F3O2 | CID 11020343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 175543-23-4 | MFCD12404934 | Ethyl 2,2-Difluoro-2-(4-fluorophenyl)acetate [aaronchem.com]

- 3. Ethyl 2,2-Difluoro-2-(4-fluorophenyl)acetate 95% | CAS: 175543-23-4 | AChemBlock [achemblock.com]

- 4. 175543-23-4 / Ethyl 2,2-Difluoro-2-(4-fluorophenyl)acetate | BTCpharm华祥医药 [btcpharm.com]

- 5. colorado.edu [colorado.edu]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

The Elusive Mechanism of Action: An In-Depth Technical Review of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Knowns and Unknowns

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability, have led to the development of numerous successful therapeutic agents. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a compound characterized by a difluorinated benzylic position, represents a molecule of significant interest within this chemical space. However, despite its availability as a research chemical and its structural alerts suggesting potential bioactivity, a comprehensive understanding of its specific mechanism of action remains conspicuously absent from the public scientific literature.

This technical guide, therefore, deviates from a conventional whitepaper format. Instead, it embarks on a deductive exploration, synthesizing established principles of medicinal chemistry and pharmacology with the limited available data on analogous structures. The objective is to provide a foundational framework for researchers investigating this molecule, highlighting potential avenues of inquiry and proposing hypothetical mechanisms that warrant experimental validation.

I. Molecular Architecture and Physicochemical Profile

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate possesses a molecular structure that is both simple and intriguing from a medicinal chemistry perspective.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O₂ | PubChem |

| Molecular Weight | 218.17 g/mol | PubChem |

| CAS Number | 175543-23-4 | PubChem |

The key structural features that likely dictate its biological behavior are:

-

The gem-Difluoro Group: The two fluorine atoms on the α-carbon significantly alter the electronic properties of the carbonyl group and the adjacent phenyl ring. This can influence the molecule's acidity, dipole moment, and ability to participate in hydrogen bonding.

-

The 4-Fluorophenyl Moiety: The fluorine atom on the phenyl ring is a common substituent in drug design, often enhancing metabolic stability by blocking potential sites of oxidation.

-

The Ethyl Ester: This group increases the lipophilicity of the molecule, potentially aiding in its transport across biological membranes. It is also a potential site for enzymatic hydrolysis in vivo.

II. Postulated Mechanisms of Action: A Hypothesis-Driven Approach

In the absence of direct experimental evidence, we can propose several plausible mechanisms of action for Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate based on the known activities of structurally related compounds.

A. Enzyme Inhibition: A High-Probability Target Class

The presence of the α,α-difluoroester moiety is a strong indicator that this compound may function as an enzyme inhibitor. The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

One compelling hypothesis is the inhibition of hydrolytic enzymes , such as serine proteases or esterases.

Caption: Proposed mechanism of serine hydrolase inhibition.

In this model, the hydroxyl group of a serine residue in the enzyme's active site would attack the electrophilic carbonyl carbon of the difluoroacetate. The resulting tetrahedral intermediate, a hemiketal, would be significantly stabilized by the electron-withdrawing fluorine atoms, effectively trapping the enzyme in an inactive state.

B. Metabolic Conversion to an Active Metabolite

The ethyl ester of the title compound is a likely substrate for ubiquitous esterases in the body. Hydrolysis would yield 2,2-difluoro-2-(4-fluorophenyl)acetic acid. This carboxylic acid could be the primary active agent.

Caption: Potential metabolic activation of the parent compound.

The resulting carboxylic acid could then exert its effects through various mechanisms, such as:

-

Interaction with Nuclear Receptors: Some fluorinated carboxylic acids have been shown to modulate the activity of nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors).

-

Disruption of Cellular Metabolism: As an acetate analog, it could potentially interfere with pathways involving acetyl-CoA synthesis or utilization.

III. Proposed Experimental Workflows for Mechanism Deconvolution

To elucidate the true mechanism of action of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a systematic and multi-pronged experimental approach is required.

A. In Vitro Target Identification

-

Broad-Spectrum Enzyme Panel Screening:

-

Objective: To identify potential enzyme targets.

-

Methodology:

-

Synthesize or procure high-purity Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate.

-

Submit the compound for screening against a diverse panel of enzymes, including proteases, esterases, kinases, and phosphatases.

-

Follow up on any significant "hits" with dose-response studies to determine IC₅₀ values.

-

-

-

Cellular Thermal Shift Assay (CETSA):

-

Objective: To identify direct protein targets in a cellular context.

-

Methodology:

-

Treat intact cells or cell lysates with the compound.

-

Heat the samples across a range of temperatures.

-

Analyze protein aggregation by Western blot or mass spectrometry. Target proteins will show increased thermal stability upon ligand binding.

-

-

B. Cellular Phenotypic Screening

-

High-Content Imaging:

-

Objective: To assess the compound's effect on cellular morphology and key signaling pathways.

-

Methodology:

-

Treat a panel of cell lines with the compound at various concentrations.

-

Use automated microscopy and fluorescent probes to analyze a wide range of cellular parameters, such as cell cycle progression, apoptosis, cytoskeletal organization, and organelle health.

-

-

-

Gene Expression Profiling:

-

Objective: To identify cellular pathways modulated by the compound.

-

Methodology:

-

Treat cells with the compound.

-

Extract RNA and perform RNA-sequencing or microarray analysis.

-

Use bioinformatics tools to identify differentially expressed genes and enriched pathways.

-

-

IV. Concluding Remarks and Future Directions

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate stands as a molecule of potential, yet its biological role remains an open question. The hypotheses presented in this guide, centered on enzyme inhibition and metabolic activation, offer rational starting points for investigation. The proposed experimental workflows provide a clear roadmap for researchers to unravel the mechanism of action of this and other novel fluorinated compounds. The path forward requires a commitment to rigorous, hypothesis-driven research to unlock the therapeutic potential that may be held within this intriguing chemical scaffold.

References

At present, there are no direct citations in the public domain that specifically elucidate the mechanism of action for Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. The information and hypotheses presented are based on established principles of medicinal chemistry and data from analogous compounds.

-

PubChem Compound Summary for CID 11020343, Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate: Structure, Synthesis, and Applications in Drug Discovery

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer medicinal chemists a powerful tool to optimize lead compounds into viable drug candidates. Within the vast landscape of organofluorine chemistry, molecules bearing the gem-difluoro motif (CF₂) have garnered significant attention. This guide provides a comprehensive technical overview of a particularly relevant building block: ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structure, synthesis, spectroscopic characterization, and its emerging role as a valuable precursor in the synthesis of novel therapeutics.

Molecular Structure and Physicochemical Properties

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, with the IUPAC name ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate[1], is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 175543-23-4 | [1] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| IUPAC Name | ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | [1] |

| SMILES | CCOC(=O)C(C1=CC=C(C=C1)F)(F)F | [1] |

| InChIKey | QTJOXVLRFWKBMD-UHFFFAOYSA-N | [1] |

The structure of ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is characterized by a central quaternary carbon atom bonded to a 4-fluorophenyl ring, a gem-difluoro group, and an ethyl ester moiety. The presence of three fluorine atoms, one on the phenyl ring and two on the α-carbon, significantly influences the molecule's electronic properties and reactivity.

The Significance of the α,α-Difluoro-α-Aryl Acetate Moiety in Medicinal Chemistry

The α,α-difluoro-α-aryl acetate scaffold is a privileged motif in medicinal chemistry. The gem-difunctional group can act as a bioisostere for a carbonyl group, a hydroxyl group, or even a single fluorine atom, offering a strategy to modulate the biological activity and pharmacokinetic profile of a parent molecule. The electron-withdrawing nature of the two fluorine atoms can influence the acidity of neighboring protons and the reactivity of the ester group. Furthermore, the 4-fluorophenyl group is a common feature in many approved drugs, often contributing to enhanced binding interactions with biological targets.

Synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

The synthesis of α,α-difluoro-α-aryl acetates can be achieved through various synthetic strategies. One of the most reliable and widely employed methods is the Reformatsky reaction . This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. For the synthesis of the title compound, a modified Reformatsky reaction using ethyl bromodifluoroacetate and 4-fluorobenzaldehyde is a logical and efficient approach.

Proposed Synthetic Pathway: The Reformatsky Reaction

The following diagram illustrates the proposed synthetic route for ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate via the Reformatsky reaction.

Caption: Proposed synthesis of ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate.

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure based on established methodologies for similar Reformatsky reactions and should be adapted and optimized by qualified personnel.

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Ethyl bromodifluoroacetate (1.5 eq)

-

Activated Zinc dust (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine (catalytic amount for zinc activation)

Procedure:

-

Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen). Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool to room temperature. This process removes the deactivating oxide layer from the zinc surface.

-

Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.

-

Initiation: In the dropping funnel, prepare a solution of 4-fluorobenzaldehyde and ethyl bromodifluoroacetate in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is often indicated by a slight exotherm and the disappearance of the iodine color.

-

Addition: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous NH₄Cl solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) of the ethyl group and a quartet for the methylene protons (-CH₂-) of the ethyl group, both with typical coupling constants. The aromatic protons of the 4-fluorophenyl ring will likely appear as two multiplets or a pair of doublets of doublets due to coupling with each other and with the fluorine atom on the ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the quaternary carbon bearing the gem-difluoro group (which will appear as a triplet due to coupling with the two fluorine atoms), the carbons of the ethyl group, and the carbons of the 4-fluorophenyl ring. The aromatic carbon bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this molecule. It is expected to show two signals: one for the gem-difluoro group (CF₂) and another for the fluorine atom on the aromatic ring. The signal for the CF₂ group will likely appear as a singlet or a narrowly split multiplet. The signal for the aromatic fluorine will appear as a multiplet due to coupling with the neighboring aromatic protons. A ¹⁹F NMR spectrum is available for the similar compound ethyl 2-fluoro-2-(4-fluorophenyl)acetate, which can provide a reference point for the expected chemical shift of the aromatic fluorine[2].

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1740-1760 cm⁻¹. Other characteristic bands will include C-F stretching vibrations and absorptions associated with the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and potentially rearrangements involving the fluorine atoms.

Applications in Drug Discovery and Development

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a valuable building block for the synthesis of more complex, biologically active molecules. Its utility stems from the ability to introduce the α,α-difluoro-α-(4-fluorophenyl)acetyl moiety, which can serve as a key pharmacophore or a precursor to other functional groups.

While specific examples of its direct incorporation into named drug candidates are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents. For instance, the α,α-difluoro-β-hydroxy ester core, which can be accessed from this compound, is a key structural element in some enzyme inhibitors.

The general workflow for utilizing such a building block in a drug discovery program is outlined below:

Caption: Role of the title compound in a drug discovery workflow.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

General safety information for related compounds like ethyl fluoroacetate and ethyl difluoroacetate indicates that they can be flammable and may cause skin and eye irritation[3].

Conclusion

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the gem-difluoro group and the 4-fluorophenyl ring, make it an attractive starting material for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its structure, a representative synthetic protocol, expected spectroscopic characteristics, and its potential applications in drug discovery. As the demand for sophisticated fluorinated molecules continues to grow, the importance of such well-defined building blocks in the development of next-generation pharmaceuticals is undeniable.

References

-

SpectraBase. (n.d.). Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate. [Link]

-

PubChem. (n.d.). Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. Retrieved from [Link]

Sources

Discovery and history of aryl-difluoroacetate compounds

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Aryl-Difluoroacetate Compounds

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal and agrochemical design.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—can profoundly influence a molecule's biological activity and pharmacokinetic profile.[3] Among the diverse array of fluorinated motifs, the difluoromethylene (CF2) group holds a special significance. It acts as a bioisostere for ethers, ketones, or sulfones, capable of modulating conformation and improving cellular permeability without a significant steric footprint.[1] This guide delves into the history and synthetic evolution of a critical class of molecules that provide access to this motif: the aryl-difluoroacetates. These compounds are not merely synthetic curiosities but are pivotal intermediates for creating next-generation pharmaceuticals and advanced materials.

Part 1: Foundational Synthetic Strategies - The Era of Copper Catalysis

The initial forays into the synthesis of aryl-difluoroacetates were dominated by copper-mediated cross-coupling reactions. These early methods laid the groundwork for more sophisticated approaches and remain relevant for their simplicity and effectiveness in certain contexts.

The Reformatsky-type Reaction and Early Precedents

Historically, the formation of a bond between an aryl group and a difluoroacetate moiety was a significant challenge. Early methodologies often relied on variations of the Reformatsky reaction, but the direct coupling of aryl halides proved more robust. A seminal approach involved the reaction of an aryl iodide with an alkyl bromodifluoroacetate in the presence of copper powder. This method, while effective, often required high temperatures and stoichiometric amounts of copper, limiting its functional group tolerance.

Copper-Catalyzed Cross-Coupling: Key Methodologies

A significant advancement came with the development of catalytic systems that enabled the efficient coupling of various aryl precursors.

Coupling with Aryl Iodides

A widely applicable method involves the treatment of aryl iodides with ethyl bromodifluoroacetate and copper powder in a solvent like DMSO.[4] This reaction proceeds effectively even with sterically hindered substrates, demonstrating its utility in complex syntheses, such as the preparation of a 4,4-difluoro-α-tocopherol derivative.[4] The success of this method highlighted copper's unique ability to facilitate the formation of the critical aryl-CF2 bond.

Coupling with Aryl Boronic Acids

The use of aryl boronic acids as coupling partners represented a major leap forward in terms of substrate scope and reaction mildness. Copper-catalyzed reactions of aryl boronic acids with 2-bromo-2,2-difluoroacetamides demonstrated high efficiency and tolerance for a wide range of electronic properties on the aryl ring, accommodating both electron-donating and electron-withdrawing groups.[5] This versatility established aryl boronic acids as a preferred aryl source in many modern protocols.

Experimental Protocol: Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoroacetamide with Aryl Boronic Acid [5]

-

Preparation: To a reaction vessel under an inert atmosphere, add the starting 2-bromo-2,2-difluoroacetamide (1.0 equiv.), the desired aryl boronic acid (1.3 equiv.), potassium fluoride (KF, 2.0 equiv.), and magnesium chloride (MgCl₂, 1.0 equiv.).

-

Catalyst Addition: Add the copper catalyst, such as copper(II) bromide (CuBr₂, 0.1 equiv.), and a suitable ligand (e.g., L1 as described in the source literature, 0.2 equiv.).

-

Solvent and Reaction: Add hexafluoropropanol as the solvent. Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress using an appropriate technique like TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, perform an aqueous work-up. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2-aryl-2,2-difluoroacetamide.

Part 2: The Modern Synthesis Era - Mild, Efficient, and Versatile Methodologies

Recent years have witnessed a paradigm shift towards milder and more efficient synthetic methods, driven by the principles of sustainable chemistry and the need for greater functional group compatibility. Photoredox and dual catalysis have emerged as powerful tools in this domain.

Photoredox/Copper Dual Catalysis: A Synergistic Approach

A groundbreaking development has been the merger of visible-light photoredox catalysis with copper catalysis.[6] This dual catalytic system provides a mild, rapid, and highly efficient pathway to synthesize aryl-difluoroacetate compounds from readily available arylboronic acids and ethyl bromodifluoroacetate.[6]

The reaction proceeds at room temperature under blue LED irradiation, a stark contrast to the high temperatures often required in traditional copper-catalyzed methods.[6] This protocol exhibits remarkable functional group tolerance, accommodating sensitive groups like free phenols, aldehydes, and N-Boc protected amines.[6]

Mechanistic Insights

The proposed mechanism involves a synergistic interplay between an iridium photocatalyst and a copper catalyst.

-

Photocatalyst Excitation: The iridium photocatalyst, [Ir(ppy)₃], absorbs visible light and enters an excited state.

-

Single-Electron Transfer (SET): The excited photocatalyst reduces the ethyl bromodifluoroacetate via a single-electron transfer (SET), generating a difluoroacetate radical (•CF₂CO₂Et) and bromide anion.

-

Radical Trapping: The highly reactive difluoroacetate radical is trapped by the copper catalyst.

-

Transmetalation & Reductive Elimination: The aryl boronic acid undergoes transmetalation with the copper center, followed by reductive elimination to form the final aryl-difluoroacetate product and regenerate the active copper catalyst.

Experimental evidence, such as radical trapping experiments using TEMPO, supports the formation of the difluoro radical intermediate.[6]

Caption: Proposed mechanism for Photoredox/Copper dual catalysis.

Palladium-Catalyzed Difluoroalkylative Carbonylation

Palladium catalysis offers an alternative pathway, particularly for the difunctionalization of alkenes. A palladium-catalyzed procedure for the difluoroalkylative carbonylation of aryl olefins has been developed to produce difluoropentanedioate compounds.[7] This transformation also proceeds through a radical mechanism initiated by a single-electron transfer (SET) from the palladium catalyst to the bromodifluoroacetate, generating the key difluoroacetate radical.[7]

Caption: Workflow for Pd-catalyzed difluoroalkylative carbonylation.

Part 3: Data Summary and Method Comparison

The choice of synthetic method depends on factors such as substrate availability, required scale, and functional group tolerance. The table below summarizes key aspects of the primary methods discussed.

| Feature | Copper-Mediated (Aryl Iodide) | Copper-Catalyzed (Aryl Boronic Acid) | Photoredox/Copper Dual Catalysis |

| Aryl Source | Aryl Iodides[4][8] | Aryl Boronic Acids, Aryl Trialkoxysilanes[5] | Aryl Boronic Acids[6] |

| Catalyst | Stoichiometric or Catalytic Cu[4] | Catalytic CuBr₂[5] | Ir photocatalyst + Cu catalyst[6] |

| Temperature | Often elevated | Room Temperature[5] | Room Temperature[6] |

| Key Advantage | Simple, effective for specific substrates | Broader scope than aryl iodides | Extremely mild, excellent functional group tolerance |

| Limitations | Can require harsh conditions | Less mild than photoredox method | Requires light source, photocatalyst can be expensive |

Part 4: Downstream Applications and Future Outlook

Aryl-difluoroacetate compounds are rarely the final target but serve as exceptionally versatile building blocks.

-

Pharmaceutical Intermediates: They are instrumental in creating novel fluorinated molecules with potentially superior biological activity, metabolic stability, and bioavailability.[3]

-

Access to Difluoromethyl Arenes: Subsequent hydrolysis and decarboxylation of aryldifluoroacetates provide a reliable route to difluoromethyl aromatics (Ar-CF₂H), another crucial motif in drug design.[8]

-

Synthesis of Aryl Difluoromethyl Ethers/Thioethers: These compounds are precursors for aryl α,α-difluoroethyl ethers and thioethers, which are emerging as important structures in bioactive compound discovery.[9][10]

The continuous evolution of synthetic methodologies, particularly those leveraging photoredox catalysis, promises to make aryl-difluoroacetates and their derivatives even more accessible. This will undoubtedly accelerate their application in the discovery of new therapeutics, agrochemicals, and materials, solidifying the role of the difluoroacetate moiety as a privileged structural unit in modern chemistry.

References

-

Title: Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE Source: Heterocycles URL: [Link]

-

Title: A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides Source: ACS Publications (Organic Letters) URL: [Link]

-

Title: Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Scope of aryl olefins and bromodifluoroacetates. [a] Reaction conditions Source: ResearchGate URL: [Link]

-

Title: Synthesis of aryl a,a-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl a,a-difluoro oxyethers Source: ResearchGate URL: [Link]

- Title: Process for preparing alkyl difluoroacetoacetates Source: Google Patents URL

-

Title: The Role of Ethyl Difluoroacetate in Advancing Pharmaceutical Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Background and current work on diaryl difluoromethanes: Importance in medicinal chemistry (top), previous synthetic route (middle), and palladium‐catalyzed aryldifluoromethylation of aryl halides (bottom). Source: ResearchGate URL: [Link]

-

Title: Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers Source: RSC Publishing URL: [Link]

-

Title: Recent Updates on Methyl Fluorosulfonyl Difluoroacetate Mediated Synthesis of Trifluoromethylated Molecules Source: KDPublications URL: [Link]

-

Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines Source: ChemRxiv URL: [Link]

-

Title: Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. books.kdpublications.in [books.kdpublications.in]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate in Organic Solvents

Executive Summary: The Critical Role of Solubility in Advancing Pharmaceutical Chemistry

In the landscape of modern drug discovery and organic synthesis, the manipulation of molecular properties to achieve desired therapeutic outcomes is paramount. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, a fluorinated ester, represents a key structural motif in the development of novel chemical entities. The presence of gem-difluoro groups and a fluorinated phenyl ring imparts unique electronic and metabolic properties, making it a valuable building block. However, the successful application of this compound in synthesis, purification, formulation, and crystallization processes is fundamentally governed by its solubility in organic solvents.

This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate. We will move beyond a simple tabulation of data to explore the underlying physicochemical principles, present a robust experimental framework for solubility determination, and discuss the molecular interactions that dictate its behavior in various solvent systems. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Physicochemical Profile of the Solute

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a molecule whose character is defined by the interplay of its polar ester group, the electron-withdrawing difluoro-carbon, and the aromatic fluorophenyl ring.

| Property | Value | Source |

| IUPAC Name | ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | [1] |

| CAS Number | 175543-23-4 | [1][2] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][2] |

| Molecular Weight | 218.17 g/mol | [1][2] |

| Structure | CCOC(=O)C(C₁=CC=C(C=C₁)F)(F)F | [1] |

The Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The extent to which a solute dissolves is dictated by the Gibbs free energy of mixing, which accounts for both enthalpy (the energy of breaking and forming solute-solute, solvent-solvent, and solute-solvent interactions) and entropy (the increase in randomness).

For a compound like Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate, its solubility is governed by:

-

Polarity and Dipole Moment: The ester group (C=O) creates a significant dipole moment, favoring interactions with polar solvents. The gem-difluoro group further enhances the electrophilic character of the adjacent carbon.

-

Hydrogen Bonding: While the molecule itself lacks traditional hydrogen bond donors, the oxygen atoms of the ester carbonyl can act as hydrogen bond acceptors. This suggests enhanced solubility in protic solvents (e.g., alcohols) compared to aprotic solvents of similar polarity.

-

Van der Waals Forces: The phenyl ring contributes to London dispersion forces, allowing for interactions with both nonpolar and polar aromatic solvents.

-

Fluorine Chemistry: The fluorine atoms are highly electronegative but have low polarizability. This can lead to unique dipole-dipole interactions and sometimes phase separation (fluorophilicity/fluorophobicity) in highly fluorinated systems, though this is less dominant in this molecule compared to perfluorinated compounds.

Predictive models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-SAC (COnductor-like Screening MOdel for Segment Activity Coefficient) can be employed for initial solvent screening, offering theoretical estimations of solubility before extensive experimental work is undertaken.[3][4] These models use group contribution methods or quantum chemical calculations to predict activity coefficients, which are crucial for calculating solid-liquid equilibria.[4]

A Validated Protocol for Experimental Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The isothermal equilibrium method is the gold standard. The core principle is to create a saturated solution at a constant temperature and then accurately measure the concentration of the dissolved solute.

Step-by-Step Experimental Workflow:

-

Material Preparation:

-

Ensure the Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is of high purity (>99%), verified by a suitable analytical method (e.g., HPLC, NMR). Impurities can significantly alter solubility measurements.

-

Use analytical grade or HPLC grade solvents to avoid interferences.

-

-

Equilibrium Setup:

-

Add an excess amount of the solid solute to a known volume or mass of the chosen solvent in a sealed vessel (e.g., a screw-cap vial or a jacketed glass reactor). The presence of undissolved solid is crucial to ensure saturation.

-

Place the vessel in a thermostatically controlled environment (e.g., a shaking incubator, water bath, or temperature-controlled block) set to the desired temperature (e.g., 25 °C). Maintain temperature control to within ±0.1 °C.

-

Agitate the mixture continuously (e.g., using a magnetic stirrer or orbital shaker) to facilitate the dissolution process and reach equilibrium faster.

-

-

Equilibrium Confirmation:

-

Allow the mixture to equilibrate for a sufficient period. A common duration is 24-48 hours.

-